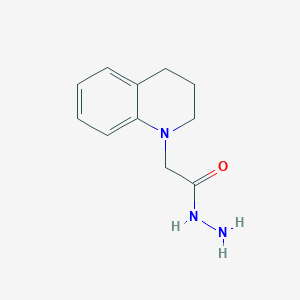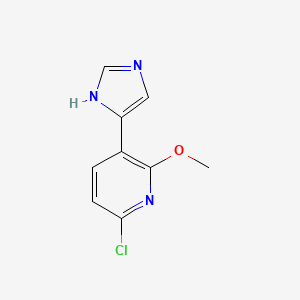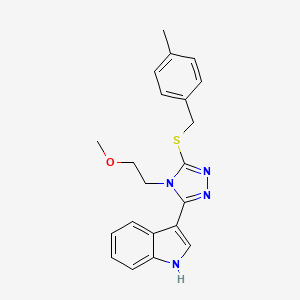
N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide" is a complex organic molecule that is not directly described in the provided papers. However, similar compounds with bromophenyl and acetamide groups have been synthesized and studied for various properties and activities. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration reactions, indicating that bromophenyl compounds can undergo such chemical transformations . Another related compound, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, has been structurally characterized, showing significant dihedral angles between its benzene rings and acetamide unit, which could imply similar structural features for the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves condensation reactions, as seen in the synthesis of a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides, which were obtained by condensing substituted amines with maleic anhydride followed by cyclization . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration suggests that the target compound could also be synthesized through a multi-step process involving these types of reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was optimized using Hartree-Fock and density functional theory calculations, and its stability was analyzed using natural bond orbital analysis . The crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide revealed intermolecular hydrogen bonds and C-H⋯π contacts, which could also be relevant for understanding the molecular structure of the target compound .
Chemical Reactions Analysis
The chemical reactions involving bromophenyl acetamides can be complex. The synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide showed that the presence of nitro and acetamido groups can influence the chemical shifts of neighboring protons, suggesting that electronic effects play a significant role in the chemical behavior of these molecules . This insight could be useful when considering the reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the strong C-H⋯O and N-H⋯O intermolecular interactions observed in the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide contribute to the stability of the molecule . The dihedral angles between benzene rings and the acetamide unit in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide influence the molecule's conformation and could affect its physical properties . These findings can provide a basis for predicting the properties of the compound of interest.
科学的研究の応用
Synthesis and Applications in Base Oil Improvement
N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is involved in the synthesis of pyridazinone derivatives, which have shown effectiveness in base oil improvement. These compounds, including similar pyridazinones, demonstrate significant antioxidant properties and are tested as corrosion inhibitors for carbon steel in acidic mediums (Nessim, 2017).
Role in Synthesizing Novel Heterocyclic Compounds with Antibacterial Activities
This chemical is used as a starting material for synthesizing various heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds exhibit potential antibacterial activities (El-Hashash et al., 2015).
Antimicrobial and Hemolytic Activity
Derivatives of N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for antimicrobial and hemolytic activities. Some of these compounds show significant activity against various microbial species, with lower toxicity, indicating their potential in antimicrobial applications (Gul et al., 2017).
Anticonvulsant and Antidepressant Activity
Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant and antidepressant activities, suggesting its potential application in the field of neuropharmacology (Xie et al., 2013).
Antitumor Activity
Recent studies have shown that 1,3-disubstituted pyridazinone derivatives, which include this compound, possess notable antiproliferative activities against various human cancer cell lines. This highlights its potential in developing new antitumor agents (Zhang et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2N3O2/c19-13-3-1-12(2-4-13)16-9-10-18(25)23(22-16)11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVKDIQMNDNGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)
![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)
![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)